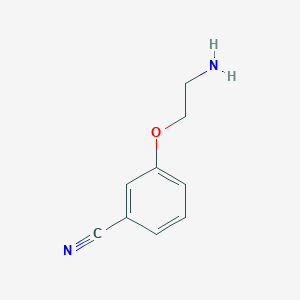

3-(2-Aminoethoxy)benzonitrile

Overview

Description

3-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .

Synthesis Analysis

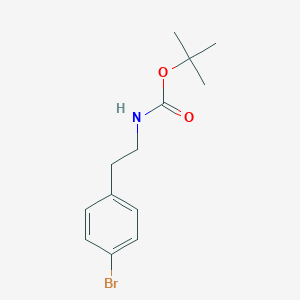

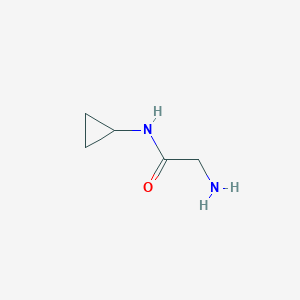

The synthesis of this compound involves several steps. In one method, 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile is dissolved in a 4 N solution of hydrogen chloride in dioxane, and the solution is stirred at room temperature for 2 hours . The solvent is then evaporated, and the residue is suspended in dichloromethane. The resulting suspension is filtered to obtain hydrochloride of the title compound .Molecular Structure Analysis

The linear formula of this compound is C9H10N2O . Its InChI code is 1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 .Chemical Reactions Analysis

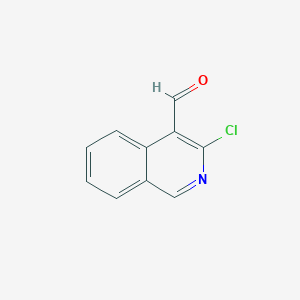

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it can be used in the synthesis of N-[2-(3-cyanophenoxy)ethyl]-(1S)-10-camphorsulfonamide .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Corrosion Inhibition

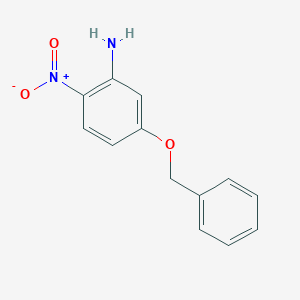

3-(2-Aminoethoxy)benzonitrile derivatives, such as 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), have shown potential as corrosion inhibitors for mild steel in acidic environments. Research indicates these compounds are highly effective, with PANB demonstrating superior performance. The inhibition process involves adsorption of the compounds on the steel surface, following Langmuir's adsorption isotherm. The synergy of experimental methods and computational simulations (Density Functional Theory and Molecular Dynamics) provides insights into the molecular structure's influence on corrosion inhibition efficiency (Chaouiki et al., 2018).

Organic Synthesis

Benzonitrile derivatives are valuable in organic synthesis. For instance, they are used in the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, using a variety of substituents. This method produces moderate to good yields, demonstrating the utility of benzonitrile derivatives in constructing complex organic molecules (Dong et al., 2015).

Dye-Sensitized Solar Cells

In the field of renewable energy, benzonitrile-based electrolytes have been used in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells. Research has shown that using benzonitrile as an electrolyte solvent in DSSCs maintains satisfactory efficiencies for commercially viable periods, using common and low-cost materials (Latini et al., 2014).

Development of Novel Compounds

The synthesis of various novel compounds like 3-aminoindole-2-carbonitriles has been achieved using benzonitrile derivatives. These compounds are fully characterized, expanding the scope of materials available for various applications in chemistry and material science (Michaelidou & Koutentis, 2010).

Electronic Property Studies

Studies on 3- and 4-substituted benzonitriles have been conducted to understand their atomic and electronic energies. These investigations provide insights into the substituent effects on the basicity of these molecules, important for applications in electronic materials and molecular electronics (Exner & Böhm, 2004).

Safety and Hazards

The safety data sheet for 3-(2-Aminoethoxy)benzonitrile indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If swallowed, do not induce vomiting and seek medical attention immediately .

Properties

IUPAC Name |

3-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXLMRKNZYUOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447984 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-94-2 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

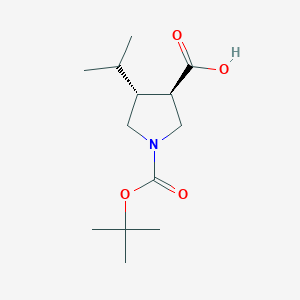

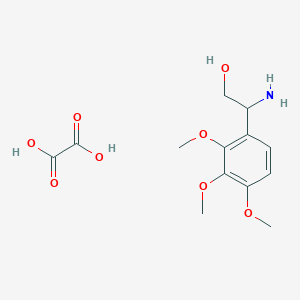

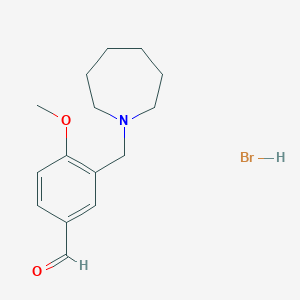

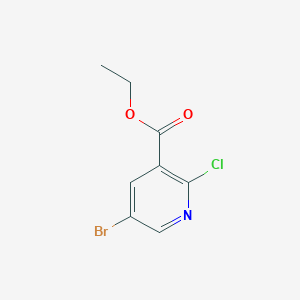

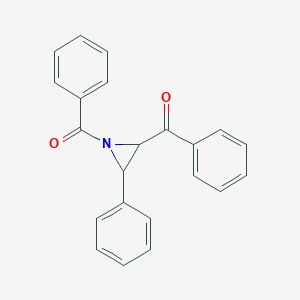

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.